molecular formula C21H19BrN4O2 B4161888 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Cat. No.: B4161888
M. Wt: 439.3 g/mol
InChI Key: RMTHAUAHUUYLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a furan ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the furan ring and the imidazole moiety. Key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Furan Ring Introduction: The furan ring is introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Imidazole Moiety Addition: The final step involves the coupling of the imidazole moiety to the quinoline-furan intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, converting it to tetrahydroquinoline derivatives.

    Substitution: The bromine atom on the quinoline core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Biochemistry: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole moiety is known to coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
  • 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide

Uniqueness

6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. This makes it a versatile compound for medicinal chemistry and drug development.

Properties

IUPAC Name

6-bromo-N-(3-imidazol-1-ylpropyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2/c1-14-3-6-20(28-14)19-12-17(16-11-15(22)4-5-18(16)25-19)21(27)24-7-2-9-26-10-8-23-13-26/h3-6,8,10-13H,2,7,9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTHAUAHUUYLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
6-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.